2,3-dichloro-N-methylbenzamide
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Overview
Description
2,3-Dichloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of isatoic anhydride and a methylamine solution for reaction. Trichloroisocyanuric acid is then added into the organic phase extracted for reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12). The InChI key is DWSYKZMUTLSQQF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. The compound can undergo various transformations under different conditions .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. . The compound is soluble in water and ethanol .Scientific Research Applications
Thermal Stability Analysis
A comprehensive study on a closely related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), delves into its thermal stability. Through dynamic differential scanning calorimetry (DSC) and simulations with AKTS kinetic software, researchers were able to derive critical thermal parameters such as activation energy, initial decomposition temperature, and heat release during thermal decomposition. This research plays a pivotal role in understanding the thermal behavior of ADMBA, highlighting its thermal stability with a decomposition initiation temperature of 254.3°C and a self-accelerating decomposition temperature of 221°C, offering insights into safety and handling protocols for similar compounds (Yunbo Cong & Chunsheng Cheng, 2021).
Nucleophilic Addition for Synthesis
The potential for nucleophilic addition reactions involving 3-substituted pyridinium salts, derived from N-methylbenzamide, has been explored for the synthesis of complex molecules. This methodology has shown good to excellent regioselectivities, leading to 2,3-disubstituted 1,2-dihydropyridines. Such chemical transformations have been successfully employed in the syntheses of potent, nonpeptide, Substance P antagonists, demonstrating the chemical versatility and utility of N-methylbenzamide derivatives in synthesizing biologically active molecules (A. Lemire, M. Grenon, M. Pourashraf, & A. Charette, 2004).
Analytical Chemistry and Forensic Analysis
In forensic analysis, understanding the chemical properties and reactions of substances like 2,3-dichloro-N-methylbenzamide and its derivatives is crucial for identifying synthetic opioids and other compounds in toxicological screenings. Research into the synthetic opioid U-47700, which shares structural similarities with N-methylbenzamide derivatives, underscores the importance of analytical methods in identifying novel psychoactive substances. Such studies aid in the development of analytical techniques for detecting and quantifying new drugs in biological samples, contributing to public health and safety measures (S. Elliott, S. Brandt, & Christopher Smith, 2016).
Synthesis of Agrochemicals
Future Directions
Properties
IUPAC Name |
2,3-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSYKZMUTLSQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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